Delta-8-tetrahydrocannabinol is a minor psychoactive cannabinoid found in the cannabis plant, closely related to delta-9-tetrahydrocannabinol, the principal psychoactive compound in marijuana. Structurally, delta-8-tetrahydrocannabinol differs from delta-9-tetrahydrocannabinol by a double bond shift in the carbon chain, which affects its binding affinity and psychoactive properties. While it is naturally present in cannabis, delta-8-tetrahydrocannabinol is typically synthesized from cannabidiol due to its low natural abundance . The compound has gained popularity for its milder euphoric effects compared to delta-9-tetrahydrocannabinol, making it appealing for users seeking a less intense psychoactive experience .
Delta-8-tetrahydrocannabinol acts as a partial agonist at cannabinoid receptors CB1 and CB2, similar to delta-9-tetrahydrocannabinol but with lower potency. Its psychoactive effects are reported to be approximately 75% that of delta-9-tetrahydrocannabinol . The compound interacts with the endocannabinoid system by binding to cannabinoid receptors predominantly located in the brain, influencing various physiological processes such as mood regulation, pain perception, and appetite control . Users have reported effects including euphoria and relaxation, along with potential therapeutic benefits for conditions like anxiety and chronic pain .
The primary method for synthesizing delta-8-tetrahydrocannabinol involves the acid-catalyzed cyclization of cannabidiol. This process typically requires:
Due to concerns over safety and purity, it is recommended that this synthesis be conducted under controlled conditions by qualified personnel.
Delta-8-tetrahydrocannabinol shares structural similarities with several other cannabinoids. Here are some notable comparisons:
| Compound Name | Structure Similarity | Psychoactivity Level | Common Uses |
|---|---|---|---|
| Delta-9-Tetrahydrocannabinol | Very similar | High | Recreational and medicinal uses |
| Cannabidiol | Different | Non-psychoactive | Therapeutic uses (anxiety relief) |
| Delta-10-Tetrahydrocannabinol | Similar | Moderate | Emerging recreational use |
| Cannabigerol | Different | Low | Potential therapeutic uses |
Delta-8-tetrahydrocannabinol's unique position as a less potent alternative to delta-9-tetrahydrocannabinol makes it appealing for users seeking psychoactive effects without the intensity associated with traditional cannabis products. Its synthesis from cannabidiol also distinguishes it from naturally occurring cannabinoids found in cannabis plants.
Delta-8-tetrahydrocannabinol undergoes extensive hepatic metabolism through cytochrome P450-mediated enzymatic processes, following pathways that are fundamentally similar to its delta-9 isomer but with distinct mechanistic differences [1] [3]. The primary metabolic transformation occurs via hydroxylation reactions catalyzed by specific cytochrome P450 enzymes, with the 11-position representing the predominant site of initial biotransformation across multiple species [3] [18].
Human hepatic microsomes demonstrate that CYP2C9 serves as the principal enzyme responsible for 11-hydroxylation of delta-8-tetrahydrocannabinol, exhibiting catalytic activity of 19.2 nmol/min/nmol cytochrome P450 [18]. This enzyme demonstrates marked selectivity for the 11-position hydroxylation, which can be specifically inhibited by sulfaphenazole, a selective CYP2C enzyme inhibitor [18]. CYP3A4 represents the secondary major enzymatic pathway, primarily catalyzing 7α-hydroxylation with activity rates of 5.34 nmol/min/nmol cytochrome P450 and 7β-hydroxylation at 1.39 nmol/min/nmol cytochrome P450 [18].
The enzymatic oxidation processes demonstrate substrate-specific mechanistic differences compared to delta-9-tetrahydrocannabinol metabolism [3] [22]. When both compounds are incubated in hepatic microsomal environments, delta-9-tetrahydrocannabinol preferentially forms epoxide metabolites as major products, while delta-8-tetrahydrocannabinol predominantly generates dihydroxy metabolites through an epoxide-diol pathway [3] [22]. This pathway involves initial formation of epoxide intermediates that are subsequently hydrolyzed by epoxide hydrolase to produce 8β,9α-dihydroxyhexahydrocannabinol as the major metabolite [22].
CYP2J2, a cardioprotective enzyme found in cardiomyocytes, demonstrates unique metabolic activity toward delta-8-tetrahydrocannabinol, producing mono-oxygenated, di-oxygenated, and carboxylated metabolites [3]. However, the major metabolite produced by CYP2J2 is mono-oxygenated at the 1′ position rather than the conventional 11-position, indicating tissue-specific metabolic variations [3].
| Enzyme | Primary Metabolite | Activity (nmol/min/nmol P450) | Substrate Selectivity | Species |
|---|---|---|---|---|
| CYP2C9 | 11-OH-Δ8-THC | 19.2 | 11-hydroxylation | Human |
| CYP3A4 | 7α-OH-Δ8-THC | 5.34 | 7α/7β-hydroxylation | Human |
| CYP2C19 | 11-OH-Δ8-THC | Not specified | 11-hydroxylation | Human |
| CYP2J2 | 1′-OH-Δ8-THC | Major metabolite | 1′-hydroxylation | Human |
| CYP2C11 | Δ8-THC-11-oic acid | 0.69 | Carboxylation | Rat |
| CYP2C6 | 7-oxo-Δ8-THC | 0.46 | Oxidation | Rat |
The oxidative metabolism of 7-hydroxylated delta-8-tetrahydrocannabinol metabolites to 7-oxo-delta-8-tetrahydrocannabinol involves distinct enzymatic mechanisms depending on the stereochemistry of the substrate [5]. The microsomal oxidation requires NADPH and oxygen, with optimal activity at pH 7.5 [5]. Atmospheric oxygen is incorporated into 7-oxo-delta-8-tetrahydrocannabinol formed from 7α-hydroxy-delta-8-tetrahydrocannabinol, but not from the 7β isomer, indicating different oxidative mechanisms for each stereoisomer [5].
The formation of 11-hydroxy-delta-8-tetrahydrocannabinol represents the primary metabolic pathway for delta-8-tetrahydrocannabinol in human liver microsomes [1] [3]. This active metabolite demonstrates enhanced pharmacological potency compared to the parent compound and exhibits superior brain penetration characteristics [8] [19]. Following intravenous administration in mice, 11-hydroxy-delta-8-tetrahydrocannabinol achieves peak brain concentrations of 10.64 μg/g compared to 3.48 μg/g for delta-8-tetrahydrocannabinol, despite having a shorter biological half-life of 12 minutes versus 32 minutes for the parent compound [8].
The subsequent oxidation of 11-hydroxy-delta-8-tetrahydrocannabinol proceeds through aldehyde intermediates to form the carboxylated derivative 9-carboxy-11-nor-delta-8-tetrahydrocannabinol [1] [7]. This transformation is catalyzed by cytochrome P450 enzymes, with CYP2C11 demonstrating the highest catalytic activity among rat hepatic enzymes at 0.69 nmol/min/nmol cytochrome P450 for the oxidation of 11-oxo-delta-8-tetrahydrocannabinol to delta-8-tetrahydrocannabinol-11-oic acid [7].
| Metabolite | Formation Pathway | Biological Half-Life (min) | Brain Penetration | Pharmacological Activity |
|---|---|---|---|---|
| 11-OH-Δ8-THC | CYP2C9-mediated hydroxylation | 12 | High (10.64 μg/g) | Active (higher potency) |
| Δ8-THC-COOH | Further oxidation of 11-OH-Δ8-THC | Not determined | Low | Inactive |
| 7α-OH-Δ8-THC | CYP3A4-mediated hydroxylation | Not determined | Moderate | Active |
| 7β-OH-Δ8-THC | CYP3A4-mediated hydroxylation | Not determined | Moderate | Active |
| 7-oxo-Δ8-THC | Oxidation of 7-OH metabolites | 6 | High (4.25 μg/g) | Active |
| 8β,9α-diOH-HHC | Epoxide-diol pathway | Not determined | Not determined | Not determined |
The carboxylated metabolite delta-8-tetrahydrocannabinol-COOH undergoes Phase II conjugation reactions, primarily glucuronidation, before excretion [1] [15]. Chemical synthesis studies have demonstrated that delta-8-tetrahydrocannabinol glucuronide exhibits resistance to both acidic and enzymatic hydrolysis, contrasting with conventional glucuronide conjugates [15]. The glucuronide conjugate lacks the cataleptogenic effects of the parent compound and demonstrates different toxicity profiles compared to sulfate conjugates [15].
The metabolic disposition studies reveal that 11-hydroxy-delta-8-tetrahydrocannabinol and 11-oxo-delta-8-tetrahydrocannabinol demonstrate enhanced distribution from blood to brain compared to delta-8-tetrahydrocannabinol itself [8]. This preferential brain penetration occurs despite the metabolites being less lipophilic than the parent compound, suggesting active transport mechanisms or specific binding properties that facilitate central nervous system access [8].
UDP-glucuronosyltransferase enzymes demonstrate substrate specificity for delta-8-tetrahydrocannabinol metabolites, with UGT1A9 and UGT1A10 showing activity toward 11-hydroxy-delta-8-tetrahydrocannabinol [31]. The glucuronidation pathway represents a critical Phase II metabolic step that significantly influences the clearance and excretion patterns of delta-8-tetrahydrocannabinol metabolites [31].
Significant interspecies differences exist in delta-8-tetrahydrocannabinol metabolism, reflecting variations in cytochrome P450 enzyme expression and substrate specificity across different animal models [3] [17] [21]. Human metabolism primarily favors 11-hydroxylation through CYP2C9 and CYP3A4 enzymes, while animal species demonstrate distinct metabolic preferences and enzymatic activities [3] [18].
Mouse metabolism studies demonstrate that 11-hydroxylation represents the predominant metabolic pathway, similar to humans, with the slow-phase elimination half-life of delta-8-tetrahydrocannabinol measured at 32 minutes [8] [17]. However, the overall metabolic profile shows species-specific variations in secondary metabolite formation and tissue distribution patterns [17] [21].
Rat hepatic metabolism exhibits unique characteristics, with CYP2C11 demonstrating the highest catalytic activity for the oxidation of delta-8-tetrahydrocannabinol metabolites to carboxylic acid derivatives [7]. The rat metabolic profile shows enhanced formation of carboxylated metabolites compared to humans, with delta-8-tetrahydrocannabinol-11-oic acid representing a major metabolic end product [4] [7].
| Species | Primary CYP Enzymes | Major Metabolite | Hydroxylation Pattern | Bioavailability (oral %) | Elimination Half-Life |
|---|---|---|---|---|---|
| Human | CYP2C9, CYP3A4 | 11-OH-Δ8-THC | 11 > 7α > 7β | 4-12 | Not reported |
| Mouse (male) | Multiple CYPs | 11-OH-Δ8-THC | 11-hydroxylation favored | Not determined | 32 min (slow phase) |
| Rat (male) | CYP2C11, CYP2C6 | Δ8-THC-11-oic acid | 11-oxidation to carboxylic acid | Not determined | Not determined |
| Guinea pig | Microsomal monooxygenases | 7-oxo-Δ8-THC | 7-hydroxylation > 11-hydroxylation | Not determined | Not determined |
Guinea pig hepatic microsomes demonstrate preferential metabolism toward 7-position hydroxylation and subsequent oxidation to 7-oxo-delta-8-tetrahydrocannabinol [5]. This species shows reduced 11-hydroxylation activity compared to humans and rodents, indicating fundamental differences in cytochrome P450 enzyme expression and substrate recognition [5].
Variability in cytochrome P450 enzymes across species leads to different minor mono-hydroxylated delta-8-tetrahydrocannabinol metabolites [3]. Cat and hamster models show exceptions to the typical 11-hydroxylation preference observed in most species, demonstrating alternative hydroxylation patterns that may reflect evolutionary adaptations in drug metabolism [3].
The oral bioavailability of delta-8-tetrahydrocannabinol in humans is estimated at 4-12%, similar to delta-9-tetrahydrocannabinol, reflecting extensive first-pass hepatic metabolism [25] [26]. Peak plasma concentrations occur between 3.8-5.0 hours after oral administration, representing a delayed absorption profile compared to delta-9-tetrahydrocannabinol [24]. This delayed pharmacokinetic profile may result from different absorption characteristics or metabolic processing during first-pass metabolism [24] [26].
The metabolic clearance patterns demonstrate that delta-8-tetrahydrocannabinol metabolites can be detected for days to weeks following consumption, similar to delta-9-tetrahydrocannabinol [1] [14]. The lipophilic nature of delta-8-tetrahydrocannabinol facilitates distribution into adipose tissue, with subsequent slow redistribution back into systemic circulation, contributing to prolonged detection windows [1] [25].
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